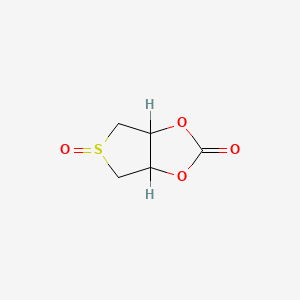

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide

Description

Properties

CAS No. |

62729-17-3 |

|---|---|

Molecular Formula |

C5H6O4S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |

InChI |

InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2 |

InChI Key |

DXRFKRUHRSOBFI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(CS1=O)OC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves:

- Construction of the fused thieno-dioxolane ring system

- Introduction of the sulfone (5-oxide) group via controlled oxidation of the sulfur atom

- Use of cyclic carbonate or dioxolane intermediates as precursors

Due to the complexity of the fused heterocycle, the preparation often requires multi-step sequences involving ring closure, oxidation, and purification.

Key Preparation Routes

Oxidation of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one

- Starting from the parent tetrahydrothieno-dioxol-2-one, selective oxidation at the sulfur atom is performed to yield the 5-oxide.

- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are commonly employed to avoid over-oxidation or ring cleavage.

- Reaction conditions are optimized to maintain the integrity of the fused ring system while achieving high sulfone yield.

One-Pot Synthesis Approaches

- Literature on related cyclic dioxolones suggests one-pot syntheses involving acid-catalyzed cyclization of appropriate diols or hydroxycarbonyl precursors with sulfur-containing moieties.

- For example, acid-mediated cyclization of hydroxythiol precursors can form the thieno-dioxolane ring, followed by in situ oxidation to the sulfone.

- Such methods improve efficiency and reduce purification steps.

Preparation of Related Intermediates

While direct preparation methods for this compound are limited in open literature, preparation of structurally related cyclic dioxolones and dioxolanes provides insight:

These intermediates share the dioxol-2-one core and inform synthetic strategies for the target compound.

Detailed Example of Preparation (From Patent Literature)

An improved industrial process for preparing 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a related cyclic carbonate, involves:

- Reaction of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate in dimethylformamide (DMF) solvent, catalyzed by potassium iodide, at 25-35°C for 18-20 hours.

- Subsequent acid treatment with hydrochloric acid in isopropanol at 30-35°C for 24-28 hours to yield the hydroxymethyl derivative.

- Purification by extraction, charcoal treatment, and vacuum distillation.

- Yield: 89% with 85% purity by HPLC.

This process highlights the importance of mild conditions, catalytic halide salts, and solvent choice to optimize yield and purity, principles applicable to the synthesis of the target sulfone compound.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of sulfur | m-CPBA or H2O2, solvent (e.g., CH2Cl2) | 0-25 | 2-6 | Variable (typically 70-90) | High | Controlled to avoid ring damage |

| Cyclization to dioxolane | Acid catalyst, diol precursors | Ambient to 60 | 5-12 | Moderate to high | - | One-pot possible |

| Intermediate preparation (4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one) | Sodium acetate, KI, DMF; acid in IPA | 25-35 | 18-28 | 89-91 | 85 | Industrially optimized |

Research Findings and Notes

- The oxidation state of sulfur is critical; partial oxidation leads to sulfoxides, while full oxidation yields sulfones (5-oxide).

- Mild reaction conditions preserve the fused ring system and prevent hydrolysis or ring opening.

- Catalysts such as potassium iodide enhance nucleophilic substitution steps in intermediate formation.

- Solvent choice (DMF, acetonitrile, or ethers) affects reaction rates and product purity.

- Purification often involves extraction, charcoal treatment, and vacuum distillation to remove impurities and residual catalysts.

- Industrial processes prioritize cost-effective reagents (e.g., sodium acetate over formic acid) and ambient temperature reactions to reduce costs and improve scalability.

Chemical Reactions Analysis

Ring-Opening Reactions

The dioxolane ring undergoes nucleophilic attack under acidic or basic conditions:

Mechanistic Insight :

The sulfoxide group increases electrophilicity at the dioxolane carbonyl carbon, facilitating nucleophilic addition .

Oxidation and Reduction

The sulfoxide moiety participates in redox reactions:

-

Reduction :

Conditions: Anhydrous diethyl ether, 0°C.

-

Further Oxidation :

Using strong oxidizers (e.g., KMnO<sub>4</sub>) converts the sulfoxide to a sulfone, altering ring stability .

4.1. Esterification

The carbonyl group reacts with alcohols:

Applications: Intermediate for polymer synthesis.

4.2. Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Iodotoluene | Aryl-thieno conjugate | 47% |

Stability and Decomposition

-

Thermal Decomposition : Degrades above 200°C, releasing SO<sub>2</sub> and CO .

-

Photolysis : UV exposure (254 nm) cleaves the S–O bond, forming radical intermediates.

Industrial-Scale Reactions

Continuous flow reactors optimize synthesis:

-

Parameters :

-

Temperature: 60–80°C

-

Pressure: 2–3 atm

-

Residence time: 30 min

-

Scientific Research Applications

Chemistry

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide serves as a building block for synthesizing more complex organic molecules. It is also utilized as a reagent in various organic reactions due to its unique reactivity profile.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains, suggesting applications in treating infections. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

- Anticancer Properties : In vitro studies demonstrate that it can inhibit cancer cell proliferation across several cancer lines. The proposed mechanism includes modulation of specific signaling pathways or direct interaction with cellular targets involved in cell cycle regulation.

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases. Its interactions with enzymes and receptors involved in critical biological processes are being studied to elucidate its mechanisms of action.

Mechanism of Action

The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Comparison :

Thieno-Pyridine Derivatives

highlights 2-(Biphenyl-4-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-yl-sulfonyl)thiophen-2-yl]-1,3,..., a compound with a tetrahydrothieno[3,2-c]pyridine core. While distinct from the dioxolane system, the shared thiophene moiety suggests comparable electronic properties. The sulfonyl group in this compound enhances hydrogen-bonding capacity, as seen in its crystal structure .

Comparison Highlights :

- Electronic Effects : The dioxol-2-one group in the target compound introduces electron-withdrawing character, whereas the pyridine in ’s compound provides aromaticity and basicity.

- Conformational Flexibility: The half-chair conformation of the tetrahydrothieno-pyridine ring in contrasts with the fused bicyclic rigidity of the target compound, which may limit rotational freedom .

Research Findings and Implications

- Synthetic Utility : The target compound and its analogs (e.g., Compounds 7 and 8) serve as intermediates in multi-step syntheses, particularly for kinase inhibitors. The TBDPS group in Compound 8 may act as a protective strategy during functionalization .

- Crystallography : Weak C–H∙∙∙N hydrogen bonds in ’s compound suggest that the target compound’s sulfoxide could similarly influence crystal packing, though experimental data are needed .

Biological Activity

Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is an organic compound notable for its unique heterocyclic structure, comprising sulfur and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 162.17 g/mol. Its structure features a thieno ring fused with a dioxolane moiety and an oxide group, which contributes to its distinct chemical properties and reactivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that this compound can inhibit cancer cell proliferation across several cancer lines. The proposed mechanism includes the modulation of specific signaling pathways or direct interaction with cellular targets involved in cell cycle regulation .

The biological effects of this compound are mediated through interactions with various molecular targets , including enzymes and receptors involved in critical biological processes. Understanding these interactions is essential for elucidating the compound's therapeutic potential .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Differences |

|---|---|

| Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one | Lacks the oxide group; different reactivity |

| Thieno(3,4-d)(1,3)dioxol-2-one | Similar core structure but without tetrahydro modifications |

| Dioxolane derivatives | Similar dioxolane rings but vary in substituents |

This table illustrates how the presence of the oxide group and the specific structural arrangement contribute to the distinct biological activities observed in this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response.

- Cancer Cell Proliferation : In vitro assays revealed that this compound reduced cell viability in breast cancer cell lines by approximately 70% at a concentration of 25 µM after 48 hours .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide and verifying its purity?

- Methodology : Use Mannich-like multicomponent reactions involving organozinc intermediates (e.g., 2-chlorophenyl zinc bromide) and tetrahydrothieno[3,2-c]pyridine derivatives. Purification can be achieved via column chromatography or recrystallization. Validate purity using HPLC (≥99%) and confirm structural integrity via -NMR and -NMR spectroscopy . For crystalline derivatives, employ single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL to resolve stereochemistry and bond parameters .

Q. How can researchers address discrepancies in crystallographic data for this compound?

- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. Cross-validate results with Mercury CSD 2.0 to compare packing patterns and intermolecular interactions (e.g., weak C–H···N hydrogen bonds observed in related thieno-pyridine derivatives). If centrosymmetric ambiguities arise, apply Flack’s x parameter for enantiomorph-polarity estimation to avoid false chirality assignments .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

- Methodology :

- Solubility : Use dynamic light scattering (DLS) or phase-solubility diagrams in solvents like DMSO or ethanol.

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 239–243°C for analogs) and decomposition thresholds .

- Stereochemical confirmation : Employ circular dichroism (CD) or chiral HPLC to distinguish enantiomers, as seen in (+)-biotin sulfoxide derivatives .

Advanced Research Questions

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Methodology : Introduce ionic functional groups (e.g., choline salts) to enhance aqueous solubility, as demonstrated in pyrimidine-carboxylic acid analogs. Validate solubility via PXRD to confirm salt formation and stability studies (e.g., accelerated aging at 40°C/75% RH for 6 months). Monitor bioactivity using in vitro assays (e.g., enzyme inhibition) to ensure retained efficacy .

Q. What strategies resolve contradictions in reaction yields during multicomponent synthesis?

- Methodology : Optimize reaction stoichiometry (e.g., molar ratios of organozinc reagents and glyoxylates) and solvent systems (e.g., THF vs. toluene). Use design-of-experiments (DoE) to identify critical factors (temperature, catalyst loading). For byproduct analysis, employ LC-MS to detect intermediates like unreacted tetrahydrothieno-pyridine derivatives .

Q. How can computational tools aid in predicting intermolecular interactions for crystal engineering?

- Methodology : Utilize Mercury CSD 2.0’s Materials Module to analyze packing motifs (e.g., π-π stacking in biphenyl-thieno derivatives) and simulate void spaces. Pair with DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bonding networks and lattice energies .

Q. What mechanistic insights explain radical-mediated arylation reactions involving this compound?

- Methodology : Probe reaction pathways using ESR spectroscopy to detect aryl radicals generated from diazonium salts. Compare kinetic isotope effects (KIEs) to distinguish radical vs. polar mechanisms. For example, substituent effects on regioselectivity (C-6 vs. C-7 arylation in lumazine derivatives) can clarify radical localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.